(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 4th position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under thermal or copper-catalyzed conditions to form the triazole ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, the formylation can be carried out using formaldehyde, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as the use of advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: De-brominated triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the triazole ring.
Biological Research: It can be used as a probe or ligand in studies involving triazole-binding proteins or enzymes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring is known to interact with various biological targets, and the presence of the bromine and hydroxymethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
(5-chloro-2-ethyl-2H-1,2,3-triazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-methyl-2-ethyl-2H-1,2,3-triazol-4-yl)methanol: Similar structure but with a methyl group instead of bromine.
(5-iodo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol may confer unique reactivity and binding properties compared to its chloro, methyl, and iodo analogs. Bromine is larger and more polarizable than chlorine and methyl, which can affect the compound’s interactions with biological targets and its chemical reactivity.
Properties
CAS No. |
2613387-63-4 |
---|---|
Molecular Formula |
C5H8BrN3O |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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